2-[(2,3-DIMETHYLPHENOXY)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOLE
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Overview
Description
2-[(2,3-Dimethylphenoxy)methyl]-1-ethyl-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound is characterized by the presence of a dimethylphenoxy group attached to a benzodiazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,3-dimethylphenoxy)methyl]-1-ethyl-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dimethylphenol and 1-ethyl-1H-1,3-benzodiazole.
Etherification: The 2,3-dimethylphenol is reacted with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to form 2,3-dimethylphenoxy methyl ether.
Coupling Reaction: The resulting ether is then coupled with 1-ethyl-1H-1,3-benzodiazole using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of this compound-4-carboxylic acid.
Reduction: Formation of 2-[(2,3-dimethylphenoxy)methyl]-1-ethyl-1,3-dihydrobenzodiazole.
Substitution: Formation of various substituted benzodiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,3-Dimethylphenoxy)methyl]-1-ethyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2,3-dimethylphenoxy)methyl]-1-ethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-[(2,3-Dimethylphenoxy)methyl]-2-methyloxirane
- 2-[(2,3-Dimethylphenoxy)methyl]-1-methyl-1H-indole-3-carbaldehyde
- 2-[(2,3-Dimethylphenoxy)methyl]-2-methylpropanoic acid
Uniqueness: 2-[(2,3-Dimethylphenoxy)methyl]-1-ethyl-1H-1,3-benzodiazole is unique due to its specific structural features, such as the presence of both a dimethylphenoxy group and a benzodiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(2,3-dimethylphenoxy)methyl]-1-ethylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-4-20-16-10-6-5-9-15(16)19-18(20)12-21-17-11-7-8-13(2)14(17)3/h5-11H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNDYWYRCHOKCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1COC3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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